Benzyl 2-(hydroxyimino)-4-methylpentanoate
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Overview
Description
Benzyl 2-(hydroxyimino)-4-methylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to the ester functional group, along with a hydroxyimino group and a methylpentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(hydroxyimino)-4-methylpentanoate typically involves the esterification of 2-(hydroxyimino)-4-methylpentanoic acid with benzyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(hydroxyimino)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of Benzyl 2-(nitroimino)-4-methylpentanoate.
Reduction: Formation of Benzyl 2-(hydroxyimino)-4-methylpentanol.
Substitution: Formation of various substituted benzyl esters depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-(hydroxyimino)-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(hydroxyimino)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing the active hydroxyimino compound, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-(hydroxyimino)-4-methylbutanoate
- Benzyl 2-(hydroxyimino)-4-methylhexanoate
- Benzyl 2-(hydroxyimino)-4-methylpropanoate
Uniqueness
Benzyl 2-(hydroxyimino)-4-methylpentanoate is unique due to its specific structural features, such as the presence of both a benzyl group and a hydroxyimino group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
131401-50-8 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
benzyl 2-hydroxyimino-4-methylpentanoate |
InChI |
InChI=1S/C13H17NO3/c1-10(2)8-12(14-16)13(15)17-9-11-6-4-3-5-7-11/h3-7,10,16H,8-9H2,1-2H3 |
InChI Key |
HSHAZPMKWMGZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=NO)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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